![molecular formula C29H27NO B378587 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine CAS No. 5546-72-5](/img/structure/B378587.png)
1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine is a complex organic compound with a unique structure that combines a chromenyl group with a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromenyl core, followed by the introduction of the phenylethynyl group and finally the attachment of the piperidine ring. Key steps may include:
Formation of the Chromenyl Core: This can be achieved through a cyclization reaction involving a phenyl-substituted acetophenone derivative.
Introduction of the Phenylethynyl Group: This step often involves a Sonogashira coupling reaction, where a phenylacetylene is coupled with the chromenyl core.
Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution of a suitable piperidine derivative onto the chromenyl core.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenylethynyl group or the chromenyl core.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated analogs.
Wissenschaftliche Forschungsanwendungen
1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can facilitate interactions with hydrophobic pockets, while the piperidine ring can enhance binding affinity through hydrogen bonding or ionic interactions.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Methyl-2-phenyl-4-phenylethynyl-2H-chromen-2-yl)-pyrrolidine
- 1-(3-Methyl-2-phenyl-4-phenylethynyl-2H-chromen-2-yl)-morpholine
Comparison: Compared to its analogs, 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine is unique due to the presence of the piperidine ring, which can influence its chemical reactivity and biological activity. The piperidine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Eigenschaften
CAS-Nummer |
5546-72-5 |
|---|---|
Molekularformel |
C29H27NO |
Molekulargewicht |
405.5g/mol |
IUPAC-Name |
1-[3-methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine |
InChI |
InChI=1S/C29H27NO/c1-23-26(20-19-24-13-5-2-6-14-24)27-17-9-10-18-28(27)31-29(23,25-15-7-3-8-16-25)30-21-11-4-12-22-30/h2-3,5-10,13-18H,4,11-12,21-22H2,1H3 |
InChI-Schlüssel |
OBCSOQUJDREBGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)N4CCCCC4)C#CC5=CC=CC=C5 |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)N4CCCCC4)C#CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)methylthio]-5-methoxy-1-methylbenzimidazole](/img/structure/B378504.png)
![butyl {[4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B378506.png)
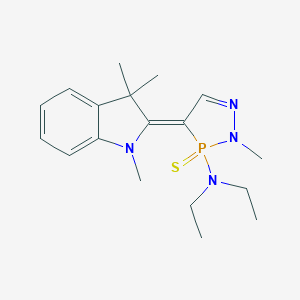
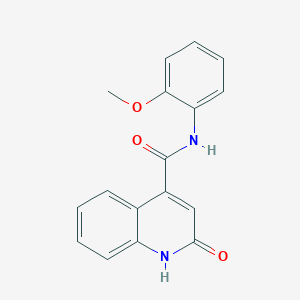
![2-[4-[[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]amino]-2-sulfanylidene-1,3-diazaspiro[4.4]non-3-en-1-yl]acetonitrile](/img/structure/B378516.png)
![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B378517.png)
![ETHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-[2-(2-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B378518.png)
![Ethyl 4-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B378519.png)
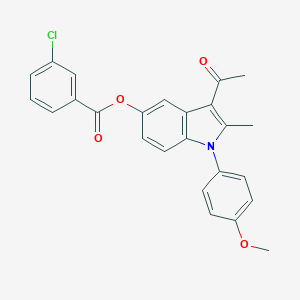
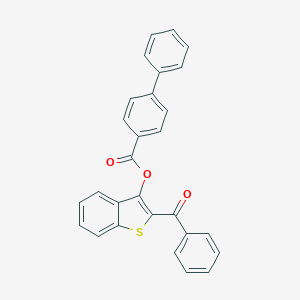
![3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B378525.png)
![ethyl 2-(3-phenylprop-2-ynoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B378527.png)
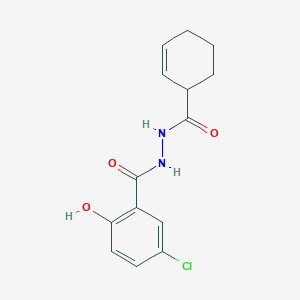
![2-[(4-Bromobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid](/img/structure/B378534.png)
